Panoside is classified as a glycoside, specifically an α-D-glucopyranosyl derivative of glucose. It is sourced primarily from plants, where it may play a role in plant metabolism and defense mechanisms. The structure of panose consists of three glucose molecules linked together, which is significant in its biological activity and interactions.
The synthesis of panoside can be achieved through several methods, often involving enzymatic or chemical glycosylation techniques.
The molecular structure of panoside can be described as follows:
Panoside participates in various chemical reactions typical of glycosides:
The mechanism of action for panoside primarily involves its interaction with biological macromolecules:
Panoside exhibits several notable physical and chemical properties:
Panoside has several scientific applications:
Panoside, systematically named panose (chemical formula: $\ce{C18H32O16}$), is a non-reducing trisaccharide composed exclusively of D-glucopyranose units linked by α-glycosidic bonds. Its structure features an α-1,6 linkage between the first and second glucose units and an α-1,4 linkage between the second and third. Chemically, panose belongs to the oligosaccharide class within carbohydrates, specifically categorized as a dextrin-type trisaccharide due to its origin from starch hydrolysis. It is classified under the broader group of glucosyl oligosaccharides and functions as an intermediate in enzymatic starch degradation pathways [3] [7].
Table 1: Core Chemical Characteristics of Panose
Property | Value/Description |
---|---|
IUPAC Name | O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose |
Chemical Formula | $\ce{C18H32O16}$ |
Molecular Weight | 504.44 g/mol |
CAS Registry Number | 33401-87-5 |
Chemical Class | Oligosaccharide (trisaccharide) |
Glycosidic Bond Types | α(1→6), α(1→4) |
Panose was first identified in the mid-20th century during studies of starch metabolism. Its discovery emerged from enzymatic research on Aspergillus niger fungi, where the enzyme glucoamylase yielded panose as a hydrolysis product of starch. The compound’s name derives from "pan-", referencing its ubiquity in multiple plant-derived carbohydrate reservoirs, and "-ose", denoting its sugar classification. Initially documented in biochemical literature as an "isomaltotriose analog", systematic carbohydrate nomenclature later standardized it as O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose. The term "panose" gained formal recognition through the International Union of Biochemistry and Molecular Biology (IUBMB) in the 1970s and was subsequently integrated into chemical databases like ChEBI (Chemical Entities of Biological Interest; ID: CHEBI:7912) [3] [7].
Panose exhibits structural isomerism due to variations in glycosidic linkage positions and anomeric configurations. The canonical form consists of three D-glucose units with sequential α-1,6 and α-1,4 linkages. This configuration distinguishes it from:
Nuclear Magnetic Resonance (NMR) studies confirm that panose adopts a flexible helical conformation in solution, stabilized by intramolecular hydrogen bonding involving hydroxyl groups at C2, C3, and C4 positions. Crystallographic analyses reveal a crystalline orthorhombic lattice stabilized by intermolecular H-bonds. The anomeric carbon configurations (α-form) are verified via characteristic NMR signals: δ 5.4 ppm for α-linkages and δ 4.9–5.0 ppm for reducing-end anomeric protons [3] [4].
Table 2: Isomeric Variants of Trisaccharides Related to Panose
Trisaccharide | Glycosidic Linkages | Natural Source | Distinguishing Feature |
---|---|---|---|
Panose | α(1→6), α(1→4) | Starch hydrolysates, Honey | Mixed linkage pattern |
Isomaltotriose | α(1→6), α(1→6) | Dextran hydrolysis | Consecutive α-1,6 linkages |
Maltotriose | α(1→4), α(1→4) | Amylose hydrolysis | Consecutive α-1,4 linkages |
Nigerotriose | α(1→3), α(1→3) | Nigeran polysaccharides | Consecutive α-1,3 linkages |
Panose occurs naturally in honey, bacterial exopolysaccharides, and as a minor component in starch hydrolysates. It is biosynthesized primarily through enzymatic pathways:
Panose also accumulates as an intermediate in the pentose phosphate pathway under specific metabolic conditions, where ribose-5-phosphate isomerase activity indirectly influences glucose-derived oligosaccharide pools [3] [4] [5]. Industrially, it is produced via enzymatic conversion using microbial α-glucosidases acting on maltotriose or starch substrates. Its role as a prebiotic agent stems from its resistance to mammalian digestive enzymes, allowing selective fermentation by probiotic gut microbiota like Bifidobacterium [3] [7].
Table 3: Natural Sources and Biosynthetic Routes of Panose
Source Type | Examples | Biosynthetic Mechanism | Key Enzymes Involved |
---|---|---|---|
Plant Tissues | Germinating barley, Rice grains | Starch debranching | Pullulanase, Isoamylase |
Microbial Systems | Lactobacillus brevis, Aspergillus niger | Extracellular starch hydrolysis | α-Glucosidase, Glucoamylase |
Food Products | Honey, Corn syrup | Enzymatic processing during ripening | Native plant transferases |
Metabolic Pathways | Pentose phosphate shunt | Isomerization of glucose intermediates | Ribose-5-phosphate isomerase |
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